molecular formula C8H9FOS B1344130 [3-Fluoro-4-(methylsulfanyl)phenyl]methanol CAS No. 252562-45-1

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol

Cat. No.: B1344130
CAS No.: 252562-45-1
M. Wt: 172.22 g/mol
InChI Key: SRADQVYSSOTPSR-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol (CAS: 10099-76-0) is a fluorinated aromatic alcohol with a methylsulfanyl (SMe) substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its molecular formula is C₈H₉FOS, with a molecular weight of 172.22 g/mol. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and heterocyclic compounds . The presence of the sulfur-containing methylsulfanyl group enhances lipophilicity, which can influence pharmacokinetic properties in drug candidates .

Properties

IUPAC Name

(3-fluoro-4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRADQVYSSOTPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-(methylsulfanyl)phenyl]methanol typically involves the introduction of the fluorine and methylsulfanyl groups onto a benzene ring, followed by the addition of a hydroxyl group. One common method involves the reaction of 3-fluorobenzaldehyde with methylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used but can include various substituted benzene derivatives.

Scientific Research Applications

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol is a chemical compound with several potential applications across various scientific and industrial fields . Its structure, featuring a fluorinated phenyl ring and a methanol group, makes it a valuable building block for synthesizing more complex molecules in chemistry and drug discovery.

Scientific Research Applications

Chemistry

  • As a building block, this compound can be used to synthesize complex molecules. Its unique structure allows for creating diverse chemical libraries useful in drug discovery.

Biology

  • This compound is studied for potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound to understand the effects of fluorine substitution on biological activity.
  • Interaction studies are crucial for understanding how (3-Fluoro-4-methoxy-2-(methylthio)phenyl)methanol interacts with biological systems. Preliminary studies suggest that similar compounds might interact with various enzymes or receptors. Further research is needed to elucidate these interactions definitively.

Medicine

  • The compound is investigated for potential therapeutic applications and is a candidate for drug development, particularly in treating neurological disorders and cancer.
  • Compounds similar to this compound are explored for their potential in treating Alzheimer's disease and other neurodegenerative conditions due to their cholinergic activity.
  • Studies have shown that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. Compounds with similar structures have demonstrated significant antiproliferative activity in vitro against melanoma and renal cancer cell lines.

Industry

  • In the industrial sector, this compound is used in developing new materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
  • Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Therapeutic Applications in Detail

  • Neurological Disorders: Compounds similar to this compound are being explored for their potential in treating Alzheimer's disease and other neurodegenerative conditions due to their cholinergic activity.
  • Cancer Treatment: Studies have shown that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity in vitro against melanoma and renal cancer cell lines.

[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol is a compound characterized by a piperidine moiety, commonly associated with various biological activities. Research indicates that piperidine derivatives can engage multiple biochemical pathways and have been studied for their roles in neuromodulation and as potential treatments for various conditions, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(methylsulfanyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity to certain targets, while the methylsulfanyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
[3-Fluoro-4-(methylsulfanyl)phenyl]methanol 3-F, 4-SMe C₈H₉FOS 172.22 10099-76-0 Pharmaceutical intermediate
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol 2-Cl, 3-F, 4-SMe C₈H₈ClFOS 206.66 35604 Research chemical (halogenated analog)
{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol Thiazole core, 3-F, 4-CF₃ C₁₂H₁₀F₄NOS 308.28 sc-306173 Antimicrobial/medicinal chemistry
[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol 3-F, 4-piperidinyl C₁₂H₁₆FNO 209.26 677312-75-3 CNS drug intermediate
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol 4-OCHF₂, 3-OCH₃ C₉H₁₀F₂O₃ 216.18 199854-38-1 Solubility-enhanced fluorinated alcohol

Key Differences in Physicochemical Properties

  • Lipophilicity: The methylsulfanyl (SMe) group in the target compound increases lipophilicity (logP ≈ 2.1) compared to oxygen-containing analogs like [4-(difluoromethoxy)-3-methoxyphenyl]methanol (logP ≈ 1.5) . However, the trifluoromethyl (CF₃) group in the thiazole derivative (logP ≈ 3.0) further enhances hydrophobicity .
  • Electronic Effects: Fluorine (electron-withdrawing) and SMe (weak electron-donating) create a polarized aromatic ring in the target compound, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the piperidinyl group in [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol introduces basicity (pKa ~8.5) due to the amine moiety .
  • Steric Hindrance : Bulkier substituents like piperidinyl or thiazole rings reduce reaction rates in nucleophilic substitutions compared to smaller groups like SMe or Cl .

Biological Activity

The compound [3-Fluoro-4-(methylsulfanyl)phenyl]methanol (CAS No. 252562-45-1) is a phenolic derivative that has garnered attention for its potential biological activity. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C8H10FOS
  • Molecular Weight : 182.23 g/mol
  • Canonical SMILES : CSc1ccc(c(c1F)O)C

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to target sites.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of various phenolic compounds on lung adenocarcinoma cells, derivatives showed promising results with IC50 values ranging from 1.9 to 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively. These findings indicate that modifications on the phenolic ring can enhance biological activity significantly .
  • Antimicrobial Efficacy : A comparative analysis of various phenolic compounds revealed that those with methylsulfanyl substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be effective in developing new antimicrobial agents .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : The introduction of the methylsulfanyl group can be performed via nucleophilic substitution reactions on a suitable precursor.
  • Fluorination Reactions : The incorporation of fluorine can be achieved through electrophilic fluorination techniques using reagents such as Selectfluor or other fluorinating agents.

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